Cas no 2138107-99-8 (6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol)

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol is a structurally complex organic compound featuring a spirocyclic core with a hydroxyl group at the 8-position and a difluoroethyl-propylamino substituent at the 6-position. The spiro[4.5]decane scaffold provides rigidity, while the difluoroethyl group enhances metabolic stability and lipophilicity. The hydroxyl moiety offers potential for further functionalization or hydrogen-bonding interactions. This compound may serve as a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders due to its balanced polarity and structural features. Its unique combination of fluorination and aminoalkyl substitution makes it suitable for exploratory research in drug discovery and biochemical applications.
6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol structure
2138107-99-8 structure
商品名:6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
CAS番号:2138107-99-8
MF:C15H27F2NO
メガワット:275.377791643143
CID:6232042
PubChem ID:165961308

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol 化学的及び物理的性質

名前と識別子

    • EN300-1161719
    • 2138107-99-8
    • 6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
    • 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
    • インチ: 1S/C15H27F2NO/c1-2-9-18(11-14(16)17)13-10-12(19)5-8-15(13)6-3-4-7-15/h12-14,19H,2-11H2,1H3
    • InChIKey: NHKYKTQXOCYXRI-UHFFFAOYSA-N
    • ほほえんだ: FC(CN(CCC)C1CC(CCC21CCCC2)O)F

計算された属性

  • せいみつぶんしりょう: 275.20607081g/mol
  • どういたいしつりょう: 275.20607081g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1161719-1.0g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
1g
$1442.0 2023-05-23
Enamine
EN300-1161719-2.5g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
2.5g
$2828.0 2023-05-23
Enamine
EN300-1161719-0.1g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
0.1g
$1269.0 2023-05-23
Enamine
EN300-1161719-0.25g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
0.25g
$1328.0 2023-05-23
Enamine
EN300-1161719-5.0g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
5g
$4184.0 2023-05-23
Enamine
EN300-1161719-10.0g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
10g
$6205.0 2023-05-23
Enamine
EN300-1161719-0.05g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
0.05g
$1212.0 2023-05-23
Enamine
EN300-1161719-0.5g
6-[(2,2-difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol
2138107-99-8
0.5g
$1385.0 2023-05-23

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol 関連文献

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-olに関する追加情報

Introduction to 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138107-99-8)

6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and functional groups. This compound, identified by the CAS number 2138107-99-8, represents a promising candidate for further exploration in drug discovery and molecular pharmacology. The spirocyclic core, consisting of a fusion of two cycloalkanes, provides a rigid scaffold that can influence the compound's biological activity and binding properties. Additionally, the presence of fluorine atoms and amine substituents introduces additional layers of complexity that may contribute to its pharmacological potential.

The spiro[4.5]decan-8-ol backbone of this molecule is particularly noteworthy, as spirocyclic compounds are known for their ability to exhibit enhanced binding affinity and selectivity in biological targets. This structural motif has been widely studied for its applications in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The incorporation of (2,2-difluoroethyl) and (propyl)amino groups further enhances the compound's pharmacophoric features, making it a versatile scaffold for medicinal chemists to explore.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their improved metabolic stability and bioavailability. The fluorine atoms in 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol contribute to its lipophilicity and resistance to enzymatic degradation, which are critical factors in drug design. These properties make the compound an attractive candidate for further investigation in preclinical studies aimed at identifying novel therapeutic targets.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have demonstrated that spirocyclic compounds can interact with specific neurotransmitter receptors, leading to modulatory effects on neuronal signaling pathways. The amine group in 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol is particularly well-positioned to interact with amino acid receptors, suggesting that it may have neuropharmacological activity. This hypothesis is supported by preliminary computational modeling studies that indicate favorable binding interactions between this compound and certain GPCRs involved in neurodegenerative diseases.

Furthermore, the propylamino moiety introduces a hydrophilic component to the molecule, which can enhance solubility and improve oral bioavailability. This balance between lipophilicity and hydrophilicity is crucial for developing drugs that can effectively cross the blood-brain barrier while maintaining stability in biological fluids. The combination of these structural features makes 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol a promising candidate for further exploration in drug discovery programs targeting neurological disorders.

The synthesis of this compound presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to access novel scaffolds like this one with high enantiomeric purity. These advancements are critical for ensuring that subsequent biological evaluations are performed on well-defined molecular entities.

In conclusion, 6-[(2,2-Difluoroethyl)(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138107-99-8) represents a structurally intriguing compound with significant potential in medicinal chemistry. Its unique spirocyclic framework combined with fluorinated and amine substituents makes it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to explore its biological activity and potential applications in treating neurological disorders and other diseases.

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